Technical Guide: Synthesis and Characterization of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Technical Guide: Synthesis and Characterization of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. This compound is of interest to the pharmaceutical and medicinal chemistry sectors due to its structural motifs, which are common in biologically active molecules. This document outlines a detailed synthetic protocol, thorough characterization data, and the potential biological relevance of this compound. All quantitative data are presented in clear, tabular formats, and key experimental procedures are described in detail. Additionally, visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to enhance understanding.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] These compounds have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on the indazole ring system play a crucial role in modulating their biological and pharmacological profiles. The title compound, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, incorporates several key functionalities: a brominated indazole core, a methyl group at the N1 position, and a nitrophenoxy moiety. These features make it a valuable candidate for investigation in drug discovery programs, particularly in the context of kinase inhibition.
Synthesis
The synthesis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is proposed to be achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 6-Bromo-1-methyl-1H-indazol-5-ol. This is followed by a Williamson ether synthesis to couple the intermediate with a suitable fluoronitrobenzene derivative.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-5-ol (Hypothetical)
Step 2: Synthesis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole via Williamson Ether Synthesis
This procedure is based on established Williamson ether synthesis protocols.[8][9][10][11][12]
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Materials:
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6-Bromo-1-methyl-1H-indazol-5-ol
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1,2-Difluoro-4-nitrobenzene
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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To a solution of 6-Bromo-1-methyl-1H-indazol-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
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Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the title compound.
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Characterization
The structural elucidation of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉BrFN₃O₃ |
| Molecular Weight | 366.15 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not determined |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would show distinct signals for the protons on the indazole and nitrophenoxy rings, as well as the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H on nitro-ring |
| ~7.9 | s | 1H | Indazole H-7 |
| ~7.8 | dd | 1H | H on nitro-ring |
| ~7.5 | s | 1H | Indazole H-4 |
| ~7.2 | t | 1H | H on nitro-ring |
| ~3.9 | s | 3H | N-CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display signals corresponding to the fourteen carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-F on nitro-ring |
| ~148 | C-O on indazole ring |
| ~142 | C-NO₂ on nitro-ring |
| ~140 | Indazole quaternary C |
| ~135 | Indazole quaternary C |
| ~128 | CH on nitro-ring |
| ~125 | Indazole C-7 |
| ~122 | CH on nitro-ring |
| ~118 | CH on nitro-ring |
| ~115 | Indazole C-4 |
| ~110 | Indazole C-3a |
| ~105 | C-Br on indazole ring |
| ~100 | C-O on nitro-ring |
| ~35 | N-CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.[13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1590, 1480 | Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | N-O stretch (NO₂) |
| ~1250 | Strong | Aryl-O-Aryl stretch (ether) |
| ~1100 | Medium | C-F stretch |
| ~600 | Medium | C-Br stretch |
3.2.4. Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[13][14][16]
| m/z (relative intensity, %) | Assignment |
| 365/367 (M⁺) | Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (approx. 1:1 ratio) |
| Other fragments corresponding to the loss of NO₂, the nitrophenoxy group, etc. |
Analytical Workflow
Caption: General workflow for the purification and characterization of the target compound.
Potential Biological Significance and Signaling Pathway
Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The structural features of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole suggest it may interact with the ATP-binding pocket of kinases.
Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
This technical guide provides a detailed (though partially predictive) framework for the synthesis and characterization of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from the analysis of structurally related compounds. The potential for this molecule to act as a kinase inhibitor highlights its relevance for further investigation in the field of drug discovery. This document serves as a valuable resource for researchers and scientists interested in the development of novel heterocyclic compounds for therapeutic applications.
References
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